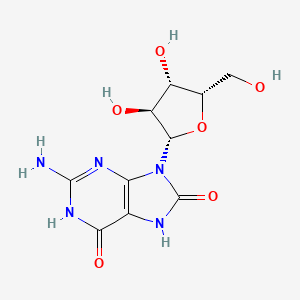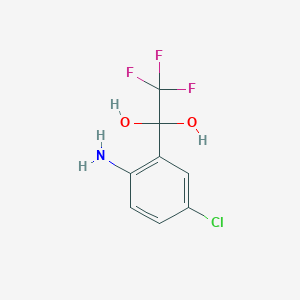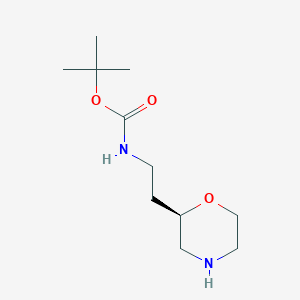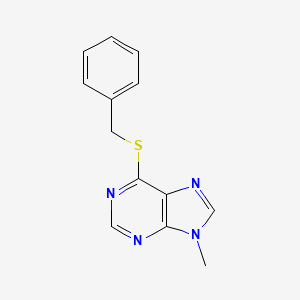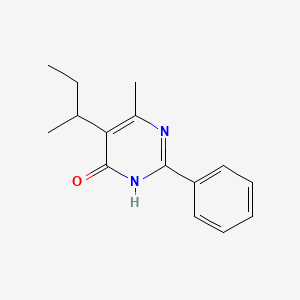![molecular formula C22H28N5O6P B12925441 5'-O-Benzoyl-2',3'-dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine CAS No. 90012-86-5](/img/structure/B12925441.png)
5'-O-Benzoyl-2',3'-dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-O-Benzoyl-2’,3’-dideoxy-3’-[(diethoxyphosphoryl)methyl]adenosine is a synthetic nucleoside analog. It is characterized by the presence of a benzoyl group at the 5’-position, a dideoxy structure at the 2’ and 3’ positions, and a diethoxyphosphoryl group attached to the 3’-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Benzoyl-2’,3’-dideoxy-3’-[(diethoxyphosphoryl)methyl]adenosine typically involves multiple steps, including protection and deprotection of functional groups, as well as phosphorylation reactions. One common approach involves the benzoylation of adenosine at the 5’-position, followed by selective removal of hydroxyl groups at the 2’ and 3’ positions to create the dideoxy structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness. This may include the use of automated synthesis equipment and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
5’-O-Benzoyl-2’,3’-dideoxy-3’-[(diethoxyphosphoryl)methyl]adenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of analogs with different functional groups .
Aplicaciones Científicas De Investigación
5’-O-Benzoyl-2’,3’-dideoxy-3’-[(diethoxyphosphoryl)methyl]adenosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential effects on cellular processes, including DNA replication and repair.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent, given its structural similarity to other bioactive nucleosides.
Industry: It may be used in the development of new pharmaceuticals and biochemical assays
Mecanismo De Acción
The mechanism of action of 5’-O-Benzoyl-2’,3’-dideoxy-3’-[(diethoxyphosphoryl)methyl]adenosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The diethoxyphosphoryl group may enhance its ability to penetrate cell membranes, while the dideoxy structure prevents further elongation of nucleic acid chains, leading to termination of DNA or RNA synthesis. This makes it a potential inhibitor of viral replication and cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
5’-O-Benzoyl-2’,3’-dideoxy-3’-fluorouridine: This compound is a potent antiviral agent used in the treatment of RNA virus infections, including HIV.
5-O-Benzoyl-2’‘,3’‘-dideoxy-2’‘,3’'-didehydroinosine:
Uniqueness
5’-O-Benzoyl-2’,3’-dideoxy-3’-[(diethoxyphosphoryl)methyl]adenosine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethoxyphosphoryl group, in particular, may enhance its bioavailability and cellular uptake compared to other nucleoside analogs .
Propiedades
Número CAS |
90012-86-5 |
|---|---|
Fórmula molecular |
C22H28N5O6P |
Peso molecular |
489.5 g/mol |
Nombre IUPAC |
[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-(diethoxyphosphorylmethyl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C22H28N5O6P/c1-3-31-34(29,32-4-2)12-16-10-18(27-14-26-19-20(23)24-13-25-21(19)27)33-17(16)11-30-22(28)15-8-6-5-7-9-15/h5-9,13-14,16-18H,3-4,10-12H2,1-2H3,(H2,23,24,25)/t16-,17-,18-/m1/s1 |
Clave InChI |
ZBDRRGYGDIMDNG-KZNAEPCWSA-N |
SMILES isomérico |
CCOP(=O)(C[C@H]1C[C@@H](O[C@@H]1COC(=O)C2=CC=CC=C2)N3C=NC4=C(N=CN=C43)N)OCC |
SMILES canónico |
CCOP(=O)(CC1CC(OC1COC(=O)C2=CC=CC=C2)N3C=NC4=C(N=CN=C43)N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


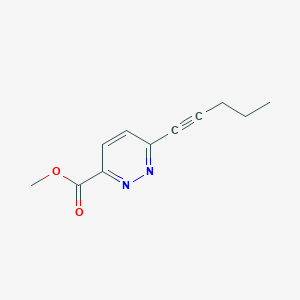
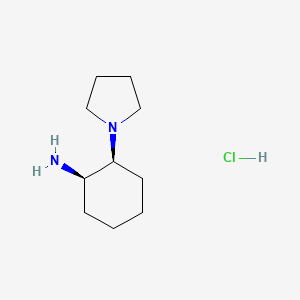
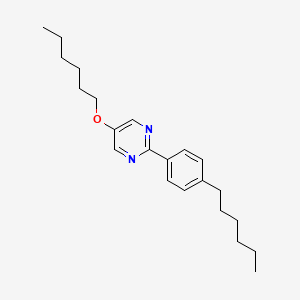
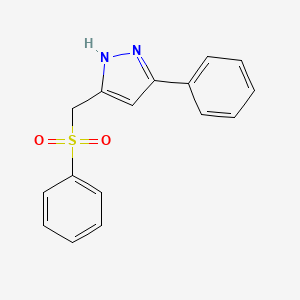
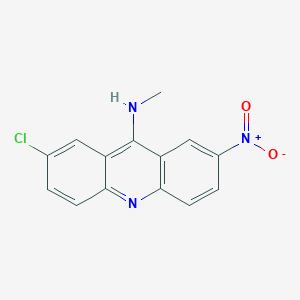
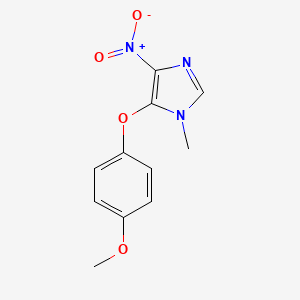

![(2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12925409.png)
